molecular formula C7H6N2O2 B14478953 1H-Benzimidazole-4,6-diol CAS No. 68246-04-8

1H-Benzimidazole-4,6-diol

Cat. No.: B14478953
CAS No.: 68246-04-8
M. Wt: 150.13 g/mol
InChI Key: GHDGGQKBKJQMEY-UHFFFAOYSA-N
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Description

1H-Benzimidazole-4,6-diol is a heterocyclic aromatic organic compound that features a benzimidazole core with hydroxyl groups at the 4 and 6 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4,6-diol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by oxidation . Another method includes the reaction of 1,2-arylenediamines with aldehydes or ketones in the presence of catalysts such as In(OTF)3, Zn(OTF)2, or Na2S2O5 .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

1H-Benzimidazole-4,6-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-4,6-diol is unique due to the presence of hydroxyl groups at the 4 and 6 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its therapeutic efficacy .

Properties

CAS No.

68246-04-8

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

1H-benzimidazole-4,6-diol

InChI

InChI=1S/C7H6N2O2/c10-4-1-5-7(6(11)2-4)9-3-8-5/h1-3,10-11H,(H,8,9)

InChI Key

GHDGGQKBKJQMEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)O)O

Origin of Product

United States

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